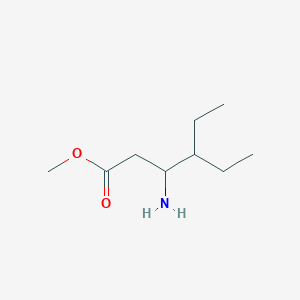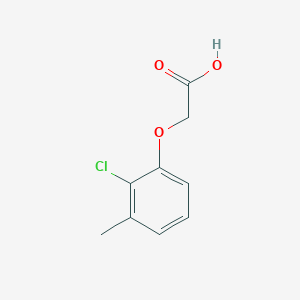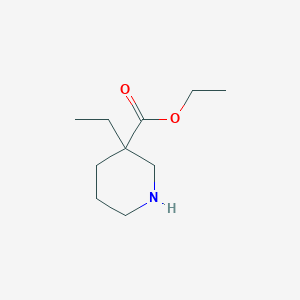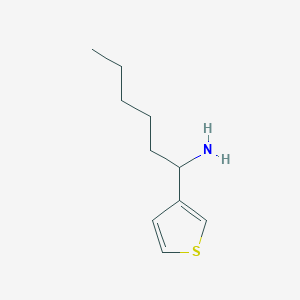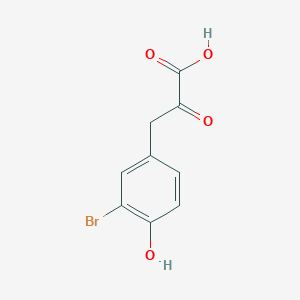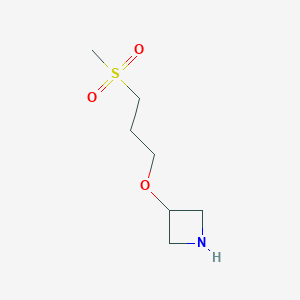
3-(3-(Methylsulfonyl)propoxy)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(Methylsulfonyl)propoxy)azetidine is a chemical compound with the molecular formula C7H15NO3S. It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics to these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Methylsulfonyl)propoxy)azetidine typically involves the reaction of azetidine with 3-(methylsulfonyl)propyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(3-(Methylsulfonyl)propoxy)azetidine undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The azetidine ring can be reduced to form corresponding amines.
Substitution: The propoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride are employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
3-(3-(Methylsulfonyl)propoxy)azetidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-(Methylsulfonyl)propoxy)azetidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Azetidine: The parent compound, known for its ring strain and reactivity.
3-(3-(Methylsulfonyl)propoxy)aziridine: A related compound with a three-membered ring, exhibiting different reactivity due to higher ring strain.
3-(3-(Methylsulfonyl)propoxy)pyrrolidine: A five-membered ring analog with distinct chemical properties.
Uniqueness
3-(3-(Methylsulfonyl)propoxy)azetidine stands out due to its balanced ring strain and stability, making it easier to handle compared to aziridines while still offering unique reactivity. Its sulfonyl and propoxy groups further enhance its versatility in chemical synthesis and biological applications .
Properties
Molecular Formula |
C7H15NO3S |
|---|---|
Molecular Weight |
193.27 g/mol |
IUPAC Name |
3-(3-methylsulfonylpropoxy)azetidine |
InChI |
InChI=1S/C7H15NO3S/c1-12(9,10)4-2-3-11-7-5-8-6-7/h7-8H,2-6H2,1H3 |
InChI Key |
AONWAAKORPMBSV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CCCOC1CNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


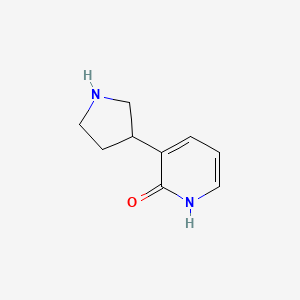
![1-[2-(Pyridin-2-yl)phenyl]methanamine dihydrochloride](/img/structure/B13533531.png)
![4-[2-Nitro-4-(trifluoromethyl)phenyl]piperidinehydrochloride](/img/structure/B13533535.png)
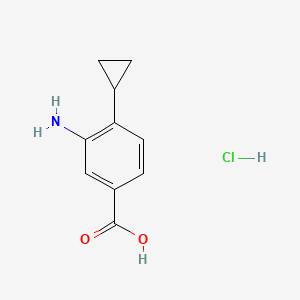
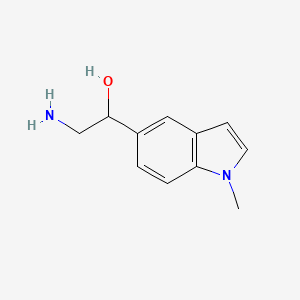
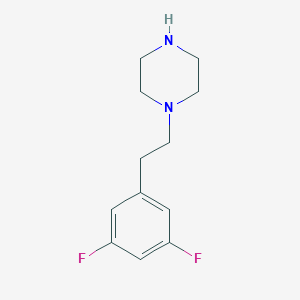
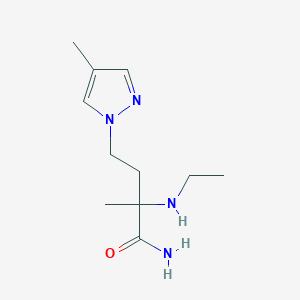
![1-(Benzo[b]thiophen-3-yl)propan-2-one](/img/structure/B13533569.png)
